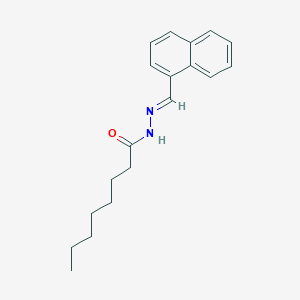

N'-(1-naphthylmethylene)octanohydrazide

説明

N'-(1-Naphthylmethylene)octanohydrazide is a hydrazide derivative characterized by an eight-carbon aliphatic chain (octanoyl group) linked to a hydrazide moiety, which is further substituted with a 1-naphthylmethylene group. These derivatives are synthesized via condensation reactions between hydrazides and carbonyl-containing precursors, often under acidic or catalytic conditions .

特性

IUPAC Name |

N-[(E)-naphthalen-1-ylmethylideneamino]octanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-3-4-5-6-14-19(22)21-20-15-17-12-9-11-16-10-7-8-13-18(16)17/h7-13,15H,2-6,14H2,1H3,(H,21,22)/b20-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXKACNWKCDHAW-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN=CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Molecular Properties

The following table summarizes key structural features and molecular properties of N'-(1-naphthylmethylene)hydrazide derivatives:

*Theoretical calculation based on standard atomic weights.

Coordination Chemistry and Metal Complexation

Hydrazides with 1-naphthylmethylene groups exhibit strong chelating capabilities. For example:

- INNMH coordinates with transition metals (Cu, Co, Ni, Zn) via azomethine nitrogen (C=N) and carbonyl oxygen (C=O), forming complexes with octahedral geometries. Magnetic moments (e.g., 2.18–5.02 μB) confirm high-spin configurations for Co(II) and Ni(II) .

- Benzimidazole-thio analogs () may exhibit dual coordination sites (N from benzimidazole and S from thioether), though solubility limitations hinder practical applications .

Solubility and Reactivity

- Aliphatic Chain Impact: Longer chains (e.g., octanoyl in the target compound) likely reduce aqueous solubility but enhance lipid membrane permeability compared to acetohydrazides (e.g., ) .

- Electron-Withdrawing Groups : Derivatives with nitro () or iodo () substituents show altered reactivity, such as slower hydrolysis but stronger electrophilic character .

- Bulkier Groups : Carbazole-iodo derivatives () exhibit steric hindrance, limiting coordination flexibility but improving thermal stability .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。